molecular formula C24H22O4 B3119889 3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 256457-60-0

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3119889
CAS No.: 256457-60-0
M. Wt: 374.4 g/mol
InChI Key: LGONKLASQBMSBA-XNTDXEJSSA-N
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Description

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group on one phenyl ring and two methoxy groups on the other phenyl ring, connected by a propenone bridge.

Mechanism of Action

Target of Action

The primary target of the compound “3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with EGFR by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, blocking the signal transduction cascade that leads to DNA synthesis and cell proliferation. As a result, the compound can effectively inhibit the growth and proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and resistant cancer cells . It inhibits the downstream pathways of EGFR, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are involved in cell survival, proliferation, angiogenesis, and other processes that contribute to the growth and progression of cancer.

Result of Action

The compound exhibits potent antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa . It has been observed that the compound induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure with an ethoxy group instead of methoxy groups.

    (E)-3-(3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one: Contains a pyrazole ring instead of a simple phenyl ring.

Uniqueness

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both benzyloxy and dimethoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-26-21-13-14-22(24(16-21)27-2)23(25)15-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONKLASQBMSBA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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